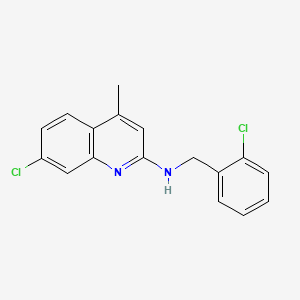

![molecular formula C20H21N3O2 B5712308 N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)

N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

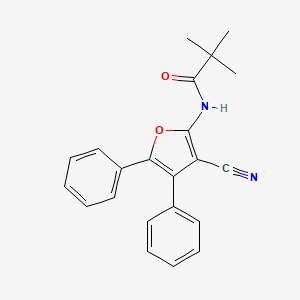

The synthesis of similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted compounds .Molecular Structure Analysis

The molecular structure of similar compounds shows that they belong to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are solid at room temperature .Wissenschaftliche Forschungsanwendungen

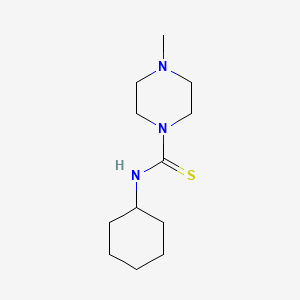

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, and SMR000144418 plays a significant role in their synthesis. The compound is involved in intra- and intermolecular reactions leading to various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in more than twenty classes of pharmaceuticals and are essential for designing drugs with a wide range of therapeutic effects.

Polymer Synthesis

SMR000144418 is relevant in polymer science, particularly in synthesizing new polymers with specific properties like heat resistance and solubility. These polymers have potential applications in creating high-performance materials, contributing to advancements in materials science and engineering.

Pharmacological Research

The compound’s pharmacological applications are vast. It has been used in the discovery and biological evaluation of potential drugs containing the piperazine moiety . This includes evaluating anti-cancer potential by incorporating pharmacologically potent amide and phenyl piperazine moieties .

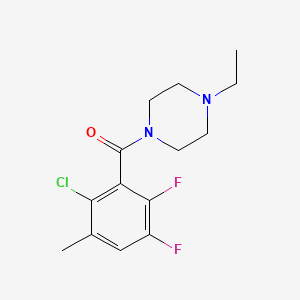

Suzuki–Miyaura Coupling

In organic chemistry, SMR000144418 may be used in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is essential for creating complex organic compounds, including pharmaceuticals and polymers.

Serotonin Receptor Research

A novel series of compounds, including SMR000144418, has shown potent affinities across various serotonin receptors while maintaining high selectivity against the serotonin transporter . This makes it a valuable compound in the study of neurological disorders and the development of treatments targeting the serotonin system.

Osteoclast Differentiation Inhibition

SMR000144418 has been identified as an inhibitor of osteoclast differentiation, which is crucial for the treatment of osteoclast-related bone diseases . By attenuating bone resorption, it serves as a potential candidate agent for preventing conditions like osteoporosis.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-22-10-12-23(13-11-22)17-8-4-3-7-16(17)21-20(24)19-14-15-6-2-5-9-18(15)25-19/h2-9,14H,10-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUERWHWUTTZWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)

![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)

![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)

![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)

![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)

![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)

![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)

![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)

![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)